3-Fluorophenyl N,N-diethylcarbamate
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Overview
Description
3-Fluorophenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamic acid moiety attached to a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylcarbamic acid 3-fluorophenyl ester typically involves the esterification of diethylcarbamic acid with 3-fluorophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethylcarbamic acid 3-fluorophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluorophenyl N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethylcarbamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active diethylcarbamic acid, which can then interact with enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Diethylcarbamic acid phenyl ester
- Diethylcarbamic acid 4-fluorophenyl ester
- Diethylcarbamic acid 2-fluorophenyl ester
Uniqueness
3-Fluorophenyl N,N-diethylcarbamate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-fluoro substitution can enhance the compound’s stability and binding properties compared to other positional isomers.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(3-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
JHISYNVCHBCMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
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